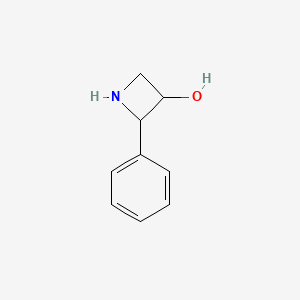
3-(Isopropylamino)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isopropylamino)azetidine-3-carboxamide is a nitrogen-containing heterocyclic compound It is part of the azetidine family, which is known for its four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)azetidine-3-carboxamide typically involves the reaction of azetidine derivatives with appropriate amines. One common method involves the use of 3-azetidinone as a starting material, which undergoes nucleophilic substitution with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or acetonitrile, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Isopropylamino)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isopropylamine in methanol or acetonitrile with potassium carbonate as a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(Isopropylamino)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(Isopropylamino)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a protein involved in cell growth and differentiation . The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding, thereby inhibiting gene transcription.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different biological activity.
Azetidine-3-carboxylic acid: A related compound with a carboxylic acid group instead of an amide group.
Uniqueness
3-(Isopropylamino)azetidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit STAT3 makes it a promising candidate for anticancer research, distinguishing it from other azetidine derivatives .
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(propan-2-ylamino)azetidine-3-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-5(2)10-7(6(8)11)3-9-4-7/h5,9-10H,3-4H2,1-2H3,(H2,8,11) |
InChI Key |
FPMYFZGKXYTUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1(CNC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Amino[(3R)-piperidin-3-yl]acetic acid](/img/structure/B1501082.png)



![[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B1501088.png)




